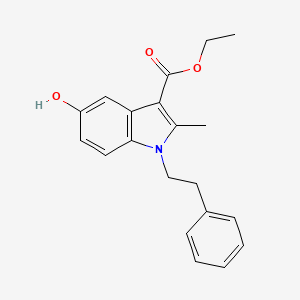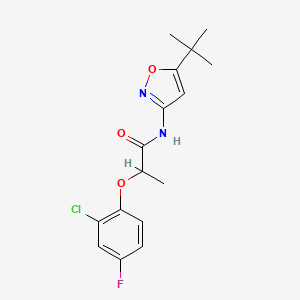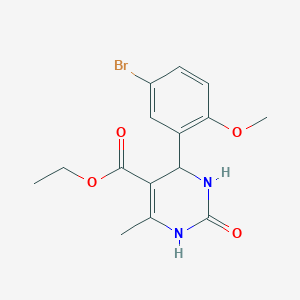![molecular formula C12H14N2O2S B5025508 [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid is a chemical compound that has been widely studied for its potential therapeutic applications. It is a benzimidazole derivative that has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Scientific Research Applications
[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV). Furthermore, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the proliferation of cancer cells by interfering with their DNA synthesis or by disrupting their cell cycle. The antiviral activity of this compound is thought to be due to its ability to inhibit viral replication. The anti-inflammatory effects of the compound may be mediated by its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including DNA polymerase and reverse transcriptase. It has also been shown to affect the levels of certain proteins involved in cell signaling pathways, such as the MAPK and PI3K/Akt pathways. In addition, it has been found to reduce the levels of reactive oxygen species (ROS) in cells, which may contribute to its antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. It is also relatively easy to synthesize, which makes it accessible for laboratory research. However, there are some limitations to its use in lab experiments. For example, its solubility in water is limited, which may make it difficult to use in certain assays. In addition, its effects may vary depending on the cell type or tissue being studied, which may complicate its use in some experiments.
Future Directions
There are several future directions for research on [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid. One area of interest is the development of new drugs based on the compound. Researchers may also investigate the compound's potential as a treatment for specific diseases, such as cancer or viral infections. In addition, the compound's mechanism of action could be further elucidated to better understand its effects on cells and tissues. Finally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its efficacy.
Synthesis Methods
The synthesis of [2-(propylthio)-1H-benzimidazol-1-yl]acetic acid involves the reaction of 2-mercaptobenzimidazole with propyl bromide and sodium hydroxide in a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the target compound. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and time, and the concentration of the reagents.
properties
IUPAC Name |
2-(2-propylsulfanylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h3-6H,2,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNUAWLMWHDNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5025431.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5025439.png)
![2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5025450.png)




![N-benzyl-3-chloro-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5025487.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5025504.png)

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
![3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
![2-[(4-methylbenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B5025544.png)